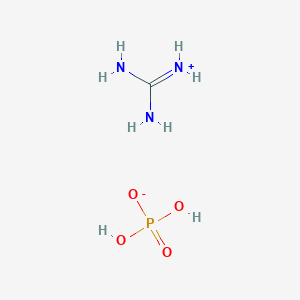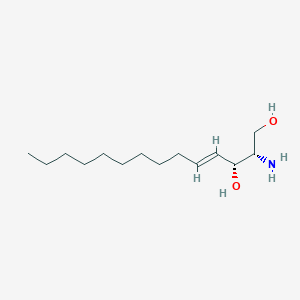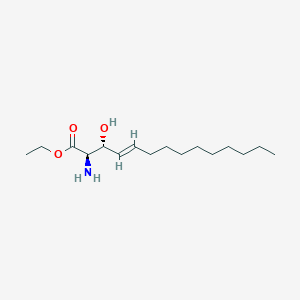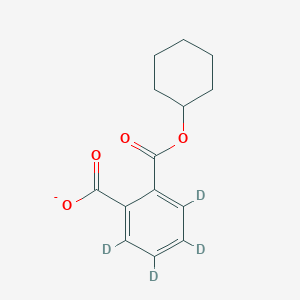
Monocyclohexyl Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monocyclohexyl Phthalate-d4 is a deuterated phthalate ester, specifically a derivative of phthalic acid where one of the hydrogen atoms is replaced by a cyclohexyl group and four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monocyclohexyl Phthalate-d4 can be synthesized through the esterification of phthalic acid with cyclohexanol in the presence of a deuterium source. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The deuterium atoms are introduced through the use of deuterated reagents or solvents.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phthalic acid and cyclohexanol into a reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Monocyclohexyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and cyclohexanone.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are conducted under basic or acidic conditions.
Major Products Formed:
Oxidation: Phthalic acid and cyclohexanone.
Reduction: Cyclohexyl alcohol and phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Monocyclohexyl Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in NMR spectroscopy for the quantification and structural determination of organic compounds.
Biology: Employed in metabolic studies to trace the pathways of phthalate esters in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in studies related to endocrine disruption and metabolic disorders.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a reference material in quality control processes.
Mécanisme D'action
The mechanism of action of Monocyclohexyl Phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the effects of natural hormones, leading to endocrine disruption. The compound is known to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in lipid metabolism and energy homeostasis. Additionally, it can influence the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, affecting glucose and lipid metabolism.
Comparaison Avec Des Composés Similaires
Monocyclohexyl Phthalate-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for NMR spectroscopy. Similar compounds include:
Monoethylhexyl Phthalate (MEHP): Another phthalate ester used in research, particularly in studies related to endocrine disruption.
Di-cyclohexyl Phthalate (DCHP): A related compound used as a plasticizer in various industrial applications.
Mono-n-butyl Phthalate (MBP): Commonly used in studies of phthalate metabolism and toxicity.
This compound stands out due to its deuterated nature, making it a valuable tool in analytical chemistry and research applications.
Propriétés
IUPAC Name |
2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1/i4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDKYLLIOLFQPO-DOGSKSIHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OC2CCCCC2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
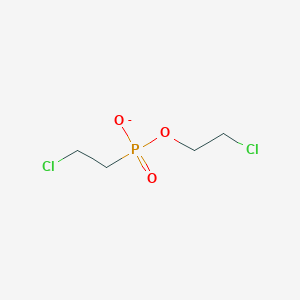
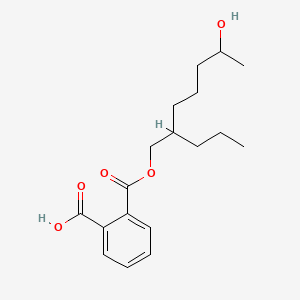
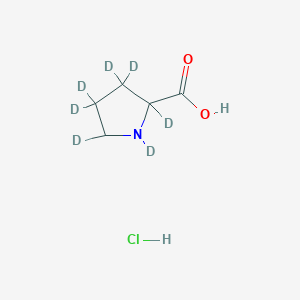
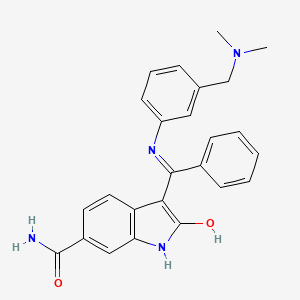

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1141344.png)
![2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride](/img/structure/B1141345.png)
